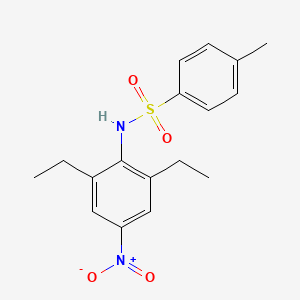
(1S)-1-(2-chloro-3-nitrophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2-chloro-3-nitrophenyl)ethanol is an organic compound with a complex structure that includes a chlorine atom, a methyl group, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-chloro-3-nitrophenyl)ethanol typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of a chlorinated toluene derivative, followed by the introduction of a hydroxyl group through a series of reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or distillation. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(1S)-1-(2-chloro-3-nitrophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds.
科学研究应用
(1S)-1-(2-chloro-3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism by which (1S)-1-(2-chloro-3-nitrophenyl)ethanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and hydroxyl groups can form hydrogen bonds or interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-nitrotoluene
- 2-Chloro-4-nitrobenzyl alcohol
- 3-Chloro-2-nitrobenzyl alcohol
Uniqueness
(1S)-1-(2-chloro-3-nitrophenyl)ethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC 名称 |
1-(2-chloro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-5,11H,1H3 |
InChI 键 |
VVADBPKLKRAERG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=CC=C1)[N+](=O)[O-])Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

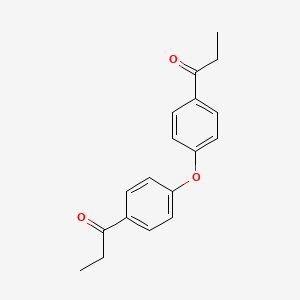


![2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid](/img/structure/B8592143.png)

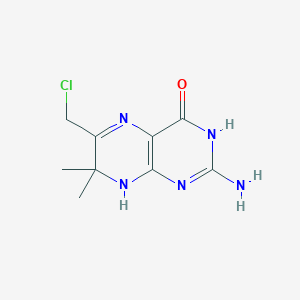

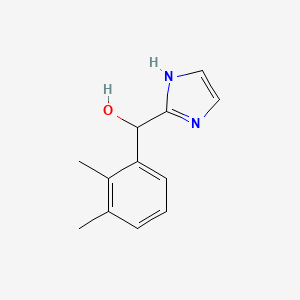

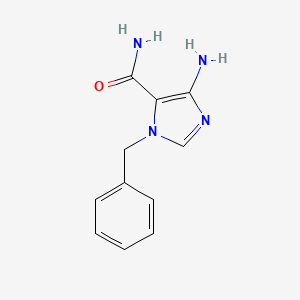
![1-[(4-Methoxyphenyl)methyl]-3-methylidenepiperidin-2-one](/img/structure/B8592186.png)
